PD-1/PD-L1-IN-27
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Overview
Description
PD-1/PD-L1-IN-27 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune system, particularly in the regulation of immune responses and the evasion of immune surveillance by cancer cells . By inhibiting this interaction, this compound has shown potential in enhancing anti-tumor immunity and is being explored for its therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of phenylboronic acid, palladium catalysts, and various organic solvents . The reaction conditions typically involve:
Reagents: Phenylboronic acid, palladium (PPh3)4, sodium carbonate, 1,4-dioxane, water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
PD-1/PD-L1-IN-27 has a wide range of scientific research applications, including:
Mechanism of Action
PD-1/PD-L1-IN-27 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to effectively target and destroy cancer cells. The molecular targets and pathways involved include the PD-1/PD-L1 axis, which plays a critical role in immune evasion by tumors .
Comparison with Similar Compounds
PD-1/PD-L1-IN-27 is compared with other small-molecule inhibitors targeting the PD-1/PD-L1 interaction, such as Incyte-001, Incyte-011, and BMS-1001 . These compounds share similar mechanisms of action but differ in their binding affinities, pharmacokinetic properties, and therapeutic efficacy . This compound is unique in its specific binding pocket and its potential for higher tumor penetration and better pharmacokinetic properties .
List of Similar Compounds
- Incyte-001
- Incyte-011
- BMS-1001
- BMS-8
- BMS-202
Properties
Molecular Formula |
C44H35NO6 |
---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
(3R)-2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-2-(2-oxobenzo[h]chromen-4-yl)oxyphenyl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C44H35NO6/c1-28-34(15-9-17-36(28)29-10-3-2-4-11-29)27-49-35-20-18-33(26-45-25-32-14-6-5-13-31(32)22-39(45)44(47)48)40(23-35)50-41-24-42(46)51-43-37-16-8-7-12-30(37)19-21-38(41)43/h2-21,23-24,39H,22,25-27H2,1H3,(H,47,48)/t39-/m1/s1 |
InChI Key |
MFFDDZVOAONRQG-LDLOPFEMSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C=C3)CN4CC5=CC=CC=C5C[C@@H]4C(=O)O)OC6=CC(=O)OC7=C6C=CC8=CC=CC=C87 |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C=C3)CN4CC5=CC=CC=C5CC4C(=O)O)OC6=CC(=O)OC7=C6C=CC8=CC=CC=C87 |
Origin of Product |
United States |
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